molecular formula C23H16F3N3O2S B1678615 N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide CAS No. 403718-45-6

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

Número de catálogo: B1678615
Número CAS: 403718-45-6
Peso molecular: 455.5 g/mol
Clave InChI: IFNVTSPDMUUAFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Qc1 is a reversible, non-competitive inhibitor of threonine dehydrogenase (TDH).

Actividad Biológica

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 403718-45-6
  • Molecular Formula: C23H16F3N3O2S
  • Molecular Weight: 455.452 g/mol
  • SMILES Notation: FC(F)(F)c1cccc(c1)N2C(=S)Nc3cc(ccc3C2=O)C(=O)NCc4ccccc4

Structural Characteristics

The compound features a quinazoline scaffold, which is known for its pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the sulfanylidene moiety may contribute to antioxidant and antimicrobial properties.

Antioxidant Properties

Research has indicated that quinazoline derivatives exhibit notable antioxidant activities. A study assessed the antioxidant capacity of various quinazoline derivatives using different assays, such as DPPH and CUPRAC. The results demonstrated that compounds with specific substitutions, particularly those with hydroxyl groups, exhibited enhanced antioxidant properties .

CompoundTEAC Value (CUPRAC Assay)
25a3.46
25b2.62
21jSimilar to Trolox

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In a synthesis study of related quinazolin derivatives, significant antimicrobial activity was observed against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

NLRP3 Inflammasome Inhibition

Recent investigations have highlighted the role of N-benzyl-4-oxo-2-sulfanylidene in inhibiting the NLRP3 inflammasome, a critical component of the innate immune response. This compound has been shown to directly bind to the ATP-binding site of NLRP3, thereby preventing its activation and subsequent inflammatory responses . This property suggests potential applications in treating inflammatory diseases.

Study 1: Antioxidant Evaluation

In a comparative study on antioxidant activities, derivatives of quinazoline were synthesized and tested for their ability to scavenge free radicals. The presence of hydroxyl groups was found crucial for enhancing antioxidant capacity, with some derivatives showing efficacy comparable to established antioxidants like Trolox .

Study 2: Antimicrobial Efficacy

A series of quinazoline derivatives were synthesized and tested against various microbial strains. Results indicated that certain modifications led to increased antimicrobial potency, particularly against resistant strains of bacteria. The study concluded that structural modifications could significantly enhance the therapeutic potential of these compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-benzyl-4-oxo-2-sulfanylidene compounds have been evaluated for their antimicrobial properties against various bacterial strains. Studies indicate that these compounds exhibit significant activity against both gram-positive and gram-negative bacteria. For instance:

  • In vitro Studies : Compounds similar to N-benzyl derivatives have shown minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .
CompoundMIC (µg/mL)Target Organism
6d6.25Mycobacterium smegmatis
7a12.5Pseudomonas aeruginosa

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including N-benzyl-4-oxo compounds. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
  • Results :
    • Compounds exhibited IC50 values ranging from 0.137 to 0.583 μg/mL, indicating potent antiproliferative activity compared to established drugs like erlotinib .
CompoundCell LineIC50 (μg/mL)
8cHepG20.14
12dMCF-70.18

Case Studies

  • Antimicrobial Evaluation : A study conducted on various quinazoline derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Pseudomonas aeruginosa and Candida albicans .
  • Anticancer Studies : Another research project focused on the synthesis of quinoline hybrids showed promising results in inhibiting EGFR pathways in cancer cells, further supporting the potential of quinazoline derivatives as anticancer agents .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide?

  • Methodology : The synthesis of quinazoline derivatives often involves multi-step reactions. For example, analogous compounds (e.g., quinazoline-4(3H)-one-7-carboxamide derivatives) are synthesized via nucleophilic substitution or condensation reactions. A common approach is reacting a benzyl bromide derivative (e.g., 2-(trifluoromethoxy)benzyl bromide) with a thiol-containing intermediate under controlled conditions (Method B in ). Solvent choice (e.g., ethanol, DMF) and reaction time (12–24 hours) significantly impact yield and purity. Ethanol as a solvent may yield 60–90% depending on substituent reactivity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via 1^1H NMR (e.g., δ 4.60 ppm for benzyl protons) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Analytical Workflow :

  • Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.3–7.9 ppm) and sulfanylidene groups (δ 4.6 ppm). IR spectroscopy for carbonyl (C=O, ~1700 cm1^{-1}) and thioamide (C=S, ~1250 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C21_{21}H14_{14}F3_{3}N3_{3}O2_{2}S: 445.08 g/mol).
  • X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze bond angles (e.g., C–S bond length ~1.67 Å) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • First Aid : In case of skin contact, wash with soap/water (15 minutes). For inhalation, move to fresh air and seek medical attention.
  • Storage : Store in a desiccator at 4°C, away from light and moisture. Reference safety data from structurally similar quinazoline derivatives (e.g., Angene SDS guidelines) .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in pharmacological assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug Design : Modify the carboxamide group (e.g., esterification) to enhance bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release.
    • Validation : Monitor solubility via UV-Vis spectroscopy (λ~270 nm for quinazoline backbone) and confirm stability using HPLC .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target enzymes?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like soluble epoxide hydroxylase (sEH).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key residues (e.g., Tyr381, Asp333 in sEH) may form hydrogen bonds with the carboxamide group.
  • QSAR : Corrogate substituent effects (e.g., trifluoromethyl group’s electron-withdrawing properties) on inhibitory activity using PubChem bioactivity data .

Q. How to resolve contradictions in biological activity data across different studies?

  • Troubleshooting Framework :

Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations.

Metabolic Stability : Test liver microsome stability (e.g., human vs. murine) to identify species-specific degradation.

Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding.

  • Case Study : Analogous benzothiazole carboxamides showed variable IC50_{50} values (4g: 70% yield vs. 4i: 37% yield) due to chloro vs. fluoro substituent effects on electron density .

Q. Experimental Design and Optimization

Q. How to optimize reaction conditions for introducing the 3-(trifluoromethyl)phenyl group?

  • Key Parameters :

  • Catalysis : Use Pd(PPh3_3)4_4 (5 mol%) for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Temperature : Maintain 80–100°C in DMF/H2_2O (3:1) to prevent trifluoromethyl group hydrolysis.
  • Workup : Extract with dichloromethane, dry over MgSO4_4, and concentrate under reduced pressure.
    • Yield Improvement : Pre-activate boronic acid derivatives (e.g., pinacol ester) to enhance coupling efficiency .

Q. What strategies mitigate byproduct formation during sulfanylidene group incorporation?

  • Solutions :

  • Protecting Groups : Temporarily protect the quinazoline nitrogen with Boc groups to prevent unwanted side reactions.
  • Stoichiometry : Use 1.2 equivalents of Lawesson’s reagent for selective thionation of carbonyl groups.
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from sulfoxide byproducts .

Q. Data Interpretation and Reporting

Q. How to interpret conflicting NMR signals in the quinazoline core?

  • Guidelines :

  • Dynamic Effects : Check for tautomerism (e.g., thione-thiol equilibrium) causing split signals. Use variable-temperature NMR (VT-NMR) to stabilize the dominant form.
  • Decoupling Experiments : Apply 19^{19}F-1^1H HOESY to clarify spatial proximity between CF3_3 and aromatic protons.
  • Reference Data : Compare with published shifts for 3-(trifluoromethyl)phenyl-substituted quinazolines (δ~7.4 ppm for meta-CF3_3 protons) .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Analysis Tools :
  • Nonlinear Regression : Fit IC50_{50} values using GraphPad Prism (log(inhibitor) vs. normalized response model).
  • Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in EC50_{50} calculations.
  • Reproducibility : Report n≥3 replicates and use ANOVA to assess inter-experiment variability .

Propiedades

Número CAS

403718-45-6

Fórmula molecular

C23H16F3N3O2S

Peso molecular

455.5 g/mol

Nombre IUPAC

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H16F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,27,30)(H,28,32)

Clave InChI

IFNVTSPDMUUAFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F

SMILES canónico

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Qc1;  Qc-1;  Qc 1; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.